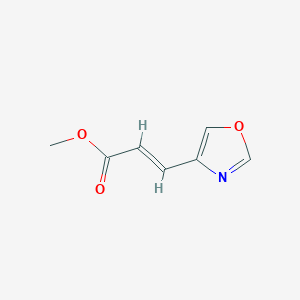

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDFEFUCSQSHLO-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or amino acids with carboxylic acids or their derivatives.

Esterification: The oxazole intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.

Alkene Formation: The final step involves the formation of the (E)-alkene through a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to achieve these goals.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates as a dipolarophile in [3+2] cycloadditions due to its electron-deficient double bond. Key findings include:

Table 1: Cycloaddition Outcomes with Common Dipoles

| Dipole Type | Reaction Conditions | Product Regiochemistry | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrile oxides (ArCNO) | Ethanol, RT, 12 h | 5-Isoxazoline regioisomer | 82–95 | |

| Azides | Cu(I) catalysis, 60°C | 1,2,3-Triazoles | 67–78 |

-

Mechanistic Insight :

The methoxycarbonyl group polarizes the C3=C2 bond (δ+ at C3: 141.8 ppm, δ- at C2: 120.3 ppm in NMR), favoring oxygen-end attack by nitrile oxides . -

Stereochemical Control :

Reactions proceed with retention of the E-configuration at C2-C3, confirmed by NOESY correlations in products .

Hydrolysis and Decarboxylation

The ester undergoes both acidic and basic hydrolysis, followed by thermal decarboxylation:

Table 2: Hydrolysis Pathways

| Condition | Product | Yield (%) | Observations |

|---|---|---|---|

| 1M NaOH, EtOH, 4 h | (E)-3-(1,3-Oxazol-4-yl)prop-2-enoic acid | 95 | Immediate saponification |

| HSO, reflux | Methyl ester recovery | 72 | Partial decomposition observed |

-

Decarboxylation :

Heating the carboxylic acid derivative (100°C, 2 h) results in CO loss, forming 4-vinyl-1,3-oxazole (confirmed by NMR: δ 6.58 ppm, d, J = 15.8 Hz for trans-vinyl proton) .

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions:

Table 3: Nucleophilic Attack at β-Position

| Nucleophile | Catalyst | Product Structure | Yield (%) |

|---|---|---|---|

| Thiophenol | EtN, DCM, 0°C→RT | β-(Phenylthio) adduct | 88 |

| Piperidine | None, MeCN, 40°C | β-Amino ester | 63 |

-

Kinetic vs Thermodynamic Control :

Thiol additions occur rapidly at 0°C (kinetic control), while amine additions require heating for thermodynamic stability .

Polymerization Behavior

The methacrylate group enables radical polymerization:

| Initiator | Conditions | Polymer Properties |

|---|---|---|

| AIBN (2 mol%) | 70°C, toluene, 24 h | M: 15 kDa, Đ: 1.8 |

| UV Light (λ = 365 nm) | RT, DMF, 6 h | Crosslinked network formed |

-

Applications :

The oxazole-containing polymer exhibits fluorescence (λ = 430 nm) and thermal stability up to 250°C.

Heterocyclic Ring Modifications

The 1,3-oxazole ring participates in electrophilic substitutions:

| Reaction | Reagent | Outcome |

|---|---|---|

| Halogenation | NBS, CCl, 0°C | 5-Bromo-oxazole derivative |

| Alkylation | MeI, KCO, DMF | N-Methylated oxazole |

Scientific Research Applications

Structure and Synthesis

The compound has the molecular formula C_8H_9N_O_2 and features an oxazole ring, which is known for its biological activity. The synthesis of methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate typically involves the reaction of appropriate oxazole derivatives with propenoic acid esters under specific conditions to ensure high yield and purity.

Key Reactions

This compound can participate in various chemical reactions, including:

- Nucleophilic substitution : The ester group can be substituted by nucleophiles.

- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid.

- Cycloaddition reactions : The oxazole ring can engage in cycloaddition reactions with various dipolarophiles.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

Anticancer Activity : Studies have shown that compounds containing the oxazole ring exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated several derivatives of oxazole and found that certain modifications led to enhanced anticancer activity against breast and lung cancer cell lines .

Antimicrobial Properties : Research indicates that oxazole derivatives possess antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating promising results in inhibiting growth .

Material Science

The compound’s unique structural features make it suitable for applications in material science:

Polymer Chemistry : this compound can be used as a monomer in polymerization processes to create materials with specific properties such as improved thermal stability and mechanical strength .

Fluorescent Materials : Due to the presence of the oxazole ring, this compound can be utilized in the development of fluorescent materials for sensors and imaging applications .

Anticancer Studies

A notable study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 100 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

Mechanism of Action

The mechanism of action of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its biological activity.

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula : Reported as C₆H₈O₃ in some sources, though discrepancies exist (see Section 2.1) .

- Stereochemistry : The (E)-configuration at the double bond ensures planarity, enhancing conjugation between the ester and oxazole groups.

- Functionality : The ester group enables nucleophilic reactions (e.g., hydrolysis), while the oxazole ring participates in hydrogen bonding and π-π interactions .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate with two analogs:

*Discrepancies in molecular formula and weight: lists the molecular formula as C₆H₈O₃ with a molecular weight of 269.34 g/mol, which conflicts with calculated values (expected ~128 g/mol for C₆H₈O₃). This may indicate a reporting error in the source.

Key Observations :

Heterocyclic vs. Aromatic Substituents :

- The oxazole and pyrazole rings introduce distinct electronic effects. Oxazole’s electron-withdrawing nature increases the electrophilicity of the α,β-unsaturated ester compared to the electron-donating 4-hydroxyphenyl group in methyl p-coumarate .

- Pyrazole’s adjacent nitrogen atoms facilitate hydrogen bonding, whereas oxazole’s lone O and N atoms create a polarized heterocycle .

Solubility and Reactivity: Methyl p-coumarate’s phenolic hydroxyl group enhances water solubility via hydrogen bonding, unlike the oxazole and pyrazole analogs, which are more lipophilic . The conjugated double bond in all three compounds undergoes Michael additions, but reaction rates vary due to substituent electronic effects.

Biological Activity

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on existing research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving amino alcohols or amino acids with carboxylic acids or their derivatives.

- Esterification : The oxazole intermediate is then converted into the methyl ester using methanol and an acid catalyst.

- Alkene Formation : The final product is obtained through a Wittig reaction or similar olefination process to form the (E)-alkene.

Biological Activity

This compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds with the oxazole moiety exhibit notable antimicrobial properties. The mechanism often involves interaction with microbial enzymes or cell membranes, leading to cell death. Specific studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in a study involving MCF-7 breast cancer cells, the compound showed dose-dependent cytotoxicity with an IC50 value indicating significant potential as an anticancer agent . The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis is a focal point of ongoing research.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against vectors such as Aedes aegypti. Studies have reported effective larvicidal activity, suggesting that this compound could serve as a basis for developing new insecticides that are less toxic to mammals compared to traditional chemicals .

The biological activity of this compound is largely attributed to the oxazole ring's unique electronic properties which facilitate interactions with biological targets. These interactions may include:

- Hydrogen Bonding : The oxazole nitrogen can act as a hydrogen bond donor or acceptor.

- π–π Interactions : The aromatic nature of the oxazole contributes to stacking interactions with nucleobases or other aromatic systems in biological molecules.

Comparison with Similar Compounds

This compound can be compared with similar compounds such as:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate | Thiazole | Antimicrobial and anticancer effects |

| Methyl (E)-3-(1,3-imidazol-4-yl)prop-2-enoate | Imidazole | Antiviral properties |

These comparisons highlight how structural variations influence biological activity and reactivity profiles.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Cytotoxicity Assays : In vitro assays showed that this compound significantly reduces cell viability in cancer cell lines compared to controls, supporting its potential as a therapeutic agent .

- Larvicidal Efficacy : In a controlled study against Aedes aegypti larvae, Methyl (E)-3-(1,3-oxazol-4-y)prop-2-enonate exhibited effective larvicidal action with LC50 values indicating strong efficacy relative to established insecticides .

Q & A

Basic Synthesis and Characterization

Q: What synthetic routes are commonly employed to prepare Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate, and how is its stereochemical purity validated? A: The compound is typically synthesized via esterification of (E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . Key validation steps include:

- NMR spectroscopy to confirm the (E)-configuration of the α,β-unsaturated ester (characteristic coupling constants: ).

- X-ray crystallography for unambiguous structural determination, using programs like SHELXL for refinement .

- HPLC or GC-MS to assess purity and rule out side products like the (Z)-isomer.

Advanced Computational Modeling

Q: How can density functional theory (DFT) and molecular docking studies be applied to predict the reactivity and biological interactions of this compound? A:

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic structure, revealing electrophilic regions (e.g., the oxazole ring) prone to nucleophilic attack .

- Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to biological targets (e.g., enzymes), guided by hydrogen-bonding patterns and π-π stacking interactions .

- ADMET prediction tools (SwissADME, pkCSM) assess pharmacokinetic properties, such as solubility and cytochrome P450 interactions .

Mechanistic Analysis of Reactivity

Q: What experimental strategies are used to investigate the regioselectivity of electrophilic aromatic substitution on the oxazole moiety? A:

- Isotopic labeling (e.g., -NMR) tracks substituent orientation during halogenation or nitration.

- Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) identify rate-determining steps .

- Competitive reaction assays compare reactivity with substituted oxazoles (e.g., 5-methyl vs. 4-methyl derivatives) to establish electronic effects .

Crystallographic Challenges

Q: What are common pitfalls in crystallizing this compound, and how are twinning or disorder resolved during refinement? A:

- Crystallization issues : The compound’s planar structure and low polarity often lead to needle-like crystals. Co-crystallization with hydrogen-bond donors (e.g., urea derivatives) improves crystal quality .

- Refinement strategies : SHELXL’s TWIN/BASF commands address twinning, while PART instructions resolve disorder in the oxazole or ester groups .

- Validation tools : R1/wR2 residuals and Hirshfeld surface analysis (CrystalExplorer) ensure structural accuracy .

Biological Activity Profiling

Q: How do researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent? A:

- Kinase assays : Fluorescence polarization (FP) or TR-FRET assays measure inhibition of ATP-binding pockets (e.g., EGFR kinase) .

- Antimicrobial testing : MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- SAR studies : Compare bioactivity with analogs (e.g., thiazole or pyrazole derivatives) to pinpoint pharmacophore requirements .

Data Contradiction in Structure-Activity Relationships (SAR)

Q: How to reconcile conflicting reports on the bioactivity of this compound derivatives? A:

- Meta-analysis : Cross-reference datasets from multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

- Conformational analysis : Use molecular dynamics (GROMACS) to simulate ligand flexibility in solution vs. crystal states .

- Batch variability checks : Confirm compound purity (HPLC-ELSD) and stereochemistry (CD spectroscopy) to rule out synthesis inconsistencies .

Hydrogen-Bonding Networks in Supramolecular Assembly

Q: What role do hydrogen bonds play in the crystal packing of this compound, and how are they analyzed? A:

- Graph-set analysis (Etter’s rules) categorizes H-bond motifs (e.g., rings) using software like Mercury .

- IR spectroscopy identifies key donor-acceptor pairs (e.g., ester carbonyl → oxazole N).

- Thermal analysis (DSC/TGA) correlates H-bond strength with melting point stability .

Advanced Spectroscopic Techniques

Q: How does 2D NMR (e.g., HSQC, NOESY) resolve signal overlap in complex derivatives of this compound? A:

- HSQC correlates - signals, distinguishing oxazole C4-H from ester methyl groups.

- NOESY identifies spatial proximity between the oxazole proton and α,β-unsaturated ester, confirming the (E)-configuration .

- Dynamic NMR (variable-temperature experiments) probes rotational barriers in hindered derivatives .

Environmental Stability and Degradation Pathways

Q: What methodologies assess the hydrolytic stability of this compound under physiological conditions? A:

- pH-rate profiles : Monitor ester hydrolysis (HPLC) across pH 1–10 to identify labile conditions .

- Isotope effects : substitution (kinetic isotope effect studies) elucidates hydrolysis mechanisms (e.g., acid-catalyzed vs. nucleophilic attack) .

- Mass spectrometry (LC-MS/MS) detects degradation products like 3-(1,3-oxazol-4-yl)prop-2-enoic acid .

Interdisciplinary Applications

Q: How is this compound utilized in materials science or agrochemical research? A:

- Materials science : As a ligand for metal-organic frameworks (MOFs), leveraging its conjugated system for charge-transfer applications .

- Agrochemicals : Structure-based design of fungicides targeting fungal cytochrome bc1 complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.